2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with ethoxy and nitro groups. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethoxy-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
2-ethoxy-5-nitrophenylboronic acid+pinacol→this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding aniline derivative.
Scientific Research Applications
2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and electronic materials.
Biological Research: The compound is used in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transfer of the aryl group from the boronic ester to the halide, forming a new carbon-carbon bond. The general mechanism is as follows:
Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the halide substrate.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium center.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the ethoxy and nitro substituents.
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane: Similar but lacks the ethoxy group.
2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar but has a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
2-(2-ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-6-19-12-8-7-10(16(17)18)9-11(12)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCXSMRHBFYYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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